
(S)-3,4-diamino-4-oxobutanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,4-diamino-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-diamino-4-oxobutanoic acid hydrate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by selective oxidation and subsequent deprotection. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of continuous flow systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,4-diamino-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.
Aplicaciones Científicas De Investigación
(S)-3,4-diamino-4-oxobutanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (S)-3,4-diamino-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and interact with enzymes, influencing various biochemical pathways. These interactions can modulate enzyme activity, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-diaminobutanoic acid: Lacks the oxo group, resulting in different reactivity.
4-oxobutanoic acid: Lacks amino groups, affecting its biological activity.
3-amino-4-oxobutanoic acid: Contains only one amino group, altering its chemical properties.
Uniqueness
(S)-3,4-diamino-4-oxobutanoic acid hydrate is unique due to the presence of both amino and oxo groups, which confer distinct reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2/t2-;/m0./s1 |
Clave InChI |
UWVJGYZQWDOHJU-DKWTVANSSA-N |
SMILES isomérico |
C([C@@H](C(=O)N)N)C(=O)O.O |
SMILES canónico |
C(C(C(=O)N)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
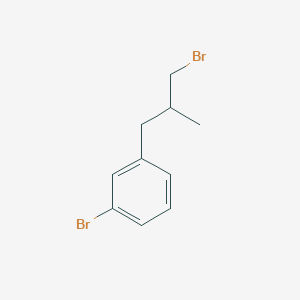
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
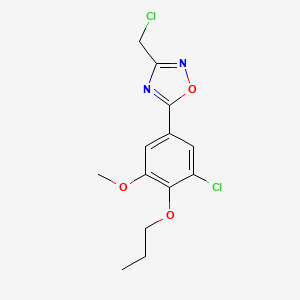
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
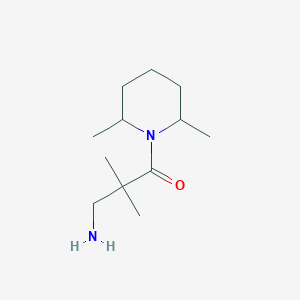
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
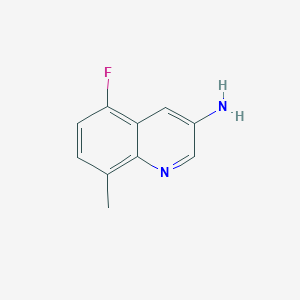
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
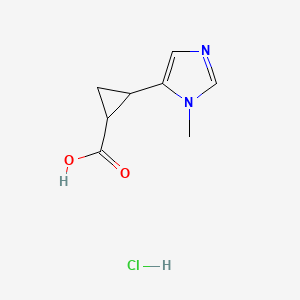
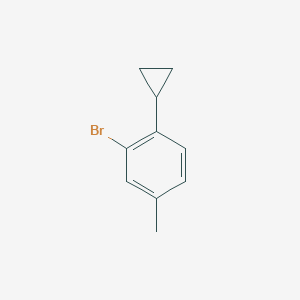
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
